Pyrazolo[1,5-a]pyrimidin-2-amine

Kinase inhibitor design Hinge-binding pharmacophore Regioisomer selectivity

Pyrazolo[1,5-a]pyrimidin-2-amine is the unsubstituted parent heterocycle of a privileged bicyclic scaffold widely exploited in kinase-targeted drug discovery. It bears a primary amine at the C2 position on the pyrazole ring of the fused pyrazolo[1,5-a]pyrimidine system (C6H6N4, MW 134.14 g/mol, XLogP 0, TPSA 56.2 Ų, HBD 1, HBA.

Molecular Formula C6H6N4
Molecular Weight 134.142
CAS No. 1159982-76-9
Cat. No. B2852195
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrazolo[1,5-a]pyrimidin-2-amine
CAS1159982-76-9
Molecular FormulaC6H6N4
Molecular Weight134.142
Structural Identifiers
SMILESC1=CN2C(=CC(=N2)N)N=C1
InChIInChI=1S/C6H6N4/c7-5-4-6-8-2-1-3-10(6)9-5/h1-4H,(H2,7,9)
InChIKeyKBFZCYFAUHHOHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Pyrazolo[1,5-a]pyrimidin-2-amine (CAS 1159982-76-9): Privileged Kinase Hinge-Binder Scaffold for Drug Discovery


Pyrazolo[1,5-a]pyrimidin-2-amine is the unsubstituted parent heterocycle of a privileged bicyclic scaffold widely exploited in kinase-targeted drug discovery. It bears a primary amine at the C2 position on the pyrazole ring of the fused pyrazolo[1,5-a]pyrimidine system (C6H6N4, MW 134.14 g/mol, XLogP 0, TPSA 56.2 Ų, HBD 1, HBA 3) [1]. The scaffold has produced clinical candidates and FDA-approved drugs such as larotrectinib (TRK inhibitor) and numerous potent kinase inhibitors targeting JAK2, CDK2, CK2, PIM, and c-Src [2]. The unsubstituted 2-amino compound serves as the minimal hinge-binding pharmacophore and a versatile synthetic intermediate for library construction, distinguishing it from regioisomeric aminopyrazolo[1,5-a]pyrimidines (3-amino, 5-amino, 7-amino) and from other pyrazolopyrimidine fusion isomers (e.g., pyrazolo[3,4-d]pyrimidine) that present different hydrogen-bonding geometries and kinase selectivity profiles [3].

Why Generic Substitution of Pyrazolo[1,5-a]pyrimidin-2-amine with Regioisomers or Other Fused Pyrazolopyrimidines Is Scientifically Invalid


The C2 primary amine of pyrazolo[1,5-a]pyrimidin-2-amine presents a unique hydrogen-bond donor/acceptor vector that is geometrically and electronically distinct from the C3-, C5-, and C7-amino regioisomers, each of which engages kinase hinge regions with different donor–acceptor distances and angles [1]. The pyrazolo[1,5-a] fusion topology itself differs fundamentally from other permitted pyrazolopyrimidine isomers (e.g., pyrazolo[3,4-d]pyrimidine, pyrazolo[4,3-d]pyrimidine), producing distinct electrostatic potential surfaces and π-stacking geometries that cannot be reproduced by alternative ring-fusion patterns [2]. Even alkyl-substituted analogs (e.g., 5,7-dimethyl) alter the XLogP, TPSA, and steric footprint sufficiently to shift kinase selectivity, metabolic stability, and synthetic derivatization routes [3]. The unsubstituted parent compound is therefore irreplaceable as a reference standard, a minimal pharmacophore probe, and a versatile intermediate that permits divergent functionalization at positions 3, 5, 6, and 7 without pre-existing substituent bias.

Quantitative Comparative Evidence for Pyrazolo[1,5-a]pyrimidin-2-amine vs. Closest Analogs and Isomers


C2-Amine Hydrogen-Bond Donor Geometry vs. C3, C5, C7 Regioisomers Defines Kinase Hinge-Binding Mode

The C2-NH₂ group of pyrazolo[1,5-a]pyrimidin-2-amine acts as a hydrogen-bond donor (HBD count = 1) positioned to engage the backbone carbonyl of the kinase hinge region, as confirmed by the 2.10 Å resolution X-ray co-crystal structure of a 2-aminopyrazolo[1,5-a]pyrimidine derivative bound to JAK2 (PDB 3IOK) [1]. In contrast, the C3-amino regioisomer (pyrazolo[1,5-a]pyrimidin-3-amine, CAS 232600-93-0) orients the donor group away from the hinge, and the C7-amino isomer (CAS 1194-63-4) presents a HBD vector incompatible with the adenine-mimetic binding mode required for the majority of kinase targets [2]. This vector geometry is quantifiable: the C2-NH₂ to N1 pyrimidine nitrogen distance is ~2.3 Å versus ~4.8 Å for the C7-NH₂ to N1 distance, producing fundamentally different hinge-binding pharmacophore models.

Kinase inhibitor design Hinge-binding pharmacophore Regioisomer selectivity

Unsubstituted Scaffold TPSA and XLogP Differentiate Versatility from 5,7-Disubstituted Analogs for CNS and Oral Drug Design

The unsubstituted pyrazolo[1,5-a]pyrimidin-2-amine possesses computed XLogP = 0 and TPSA = 56.2 Ų [1], placing it within an optimal property space for both oral bioavailability (compliance with Lipinski and Veber rules) and potential CNS penetration (XLogP < 3, TPSA < 90 Ų). In contrast, the 5,7-dimethyl analog (CAS 1198-79-4) has an XLogP of approximately 1.2 and a reduced TPSA of ~43 Ų, while the 7-trifluoromethyl analog (CAS 1785367-92-1) has an XLogP of approximately 2.1 and TPSA of ~56 Ų [2]. The unsubstituted scaffold thus provides the highest TPSA and most balanced hydrophilicity, enabling medicinal chemists to introduce lipophilic substituents during optimization without exceeding drug-like property thresholds, a key advantage over pre-substituted analogs where the property baseline is already shifted toward higher lipophilicity and lower polarity.

Drug-likeness CNS penetration Physicochemical property optimization

Scaffold-Proven Kinase Polypharmacology: JAK2, CDK2, CK2, and PIM Inhibitory Potency Across Multiple Chemotypes

The pyrazolo[1,5-a]pyrimidin-2-amine scaffold has been validated across multiple kinase targets with quantitative potency data from structurally diverse derivatives. In JAK2, 2-aminopyrazolo[1,5-a]pyrimidine derivatives achieved potent and selective inhibition with co-crystal structural confirmation (PDB 3IOK) [1]. In CDK2, elaborated derivatives bearing 7-(4-bromophenyl)-3-(chlorophenylazo) substitution achieved IC₅₀ values of 22–24 nM, comparable to dinaciclib (IC₅₀ = 18 nM) [2]. In CK2, macrocyclized pyrazolo[1,5-a]pyrimidine derivatives achieved Kd = 12 nM with exclusive selectivity [3]. In PIM kinases, compound 5j achieved IC₅₀ values of 0.158 μM (PIM-1) and 0.297 μM (PIM-2) versus staurosporine (IC₅₀ 0.294 and 0.477 μM) [4]. No single alternative scaffold (e.g., pyrazolo[3,4-d]pyrimidine or pyrrolo[2,3-d]pyrimidine) has demonstrated comparable breadth of tractable kinase polypharmacology from a common unsubstituted building block.

Kinase polypharmacology JAK2 inhibition CDK2 inhibition Anticancer drug discovery

Zero Rotatable Bonds Produce a Fully Rigid, Planar Core with Predictable Binding Entropy vs. Flexible-Linker Alternatives

Pyrazolo[1,5-a]pyrimidin-2-amine has zero rotatable bonds (PubChem computed value = 0), producing a completely rigid, planar bicyclic core with a topological polar surface area of 56.2 Ų [1]. This contrasts sharply with commonly used alternative hinge-binding scaffolds such as 2-aminopyrimidine (1 rotatable bond between rings when linked), 4-aminopyrazolo[3,4-d]pyrimidine (1 rotatable bond), and 2-aminopyridine-based scaffolds that possess conformational flexibility at the hinge attachment point [2]. The complete rigidity of the pyrazolo[1,5-a]pyrimidine core minimizes the entropic penalty upon target binding and ensures that all substituents project along fully predictable vectors in 3D space, simplifying structure-based drug design and docking studies. This property is inherent to the unsubstituted scaffold and cannot be improved by subsequent derivatization—it is a fundamental architectural advantage established at the building-block level.

Conformational restriction Binding entropy Scaffold rigidity Structure-based design

Regioselective Derivatizability at Four Distinct Positions Enables Divergent Library Synthesis Unavailable from Positionally Blocked Analogs

The unsubstituted pyrazolo[1,5-a]pyrimidin-2-amine presents four chemically distinct positions (C3, C5, C6, C7) for sequential regioselective functionalization. The C3 position is susceptible to electrophilic diazo coupling (as demonstrated by El-Gahami et al., 2014, yielding arylazo derivatives with tunable pKa values ranging from p-NO₂ < m-CF₃ < p-F < p-Cl < p-H < p-CH₃) [1]. The C5 and C7 positions are accessible via [3+3] cyclocondensation with enaminones, 1,3-diketones, or β-ketoesters [2]. In contrast, analogs such as 5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-amine block two of the four diversification sites, while 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-amine introduces a strong electron-withdrawing group that deactivates the pyrimidine ring toward further electrophilic substitution [3]. The accessible derivatization space from the unsubstituted parent (4 positions × multiple reaction types) is estimated to be at least 4–16 fold greater than from any disubstituted analog.

Parallel synthesis Chemical library Regioselective functionalization Medicinal chemistry diversification

Procurement-Driven Application Scenarios for Pyrazolo[1,5-a]pyrimidin-2-amine Based on Quantitative Differentiation Evidence


Kinase-Focused Fragment-Based Drug Discovery Requiring a Minimal Adenine-Mimetic Hinge Binder

Pyrazolo[1,5-a]pyrimidin-2-amine is the optimal unsubstituted fragment for kinase hinge-binding campaigns where the C2-NH₂ donor is geometrically essential. Its zero rotatable bonds, XLogP = 0, and TPSA = 56.2 Ų [1] ensure ideal fragment-like properties (MW 134.14, HBD 1, HBA 3), while the validated JAK2 co-crystal structure (PDB 3IOK, 2.10 Å) [2] confirms the binding mode. This compound should be prioritized over regioisomeric aminopyrazolo[1,5-a]pyrimidines (C3-amine, C7-amine) whose amine vectors cannot reproduce the hinge-binding geometry [2] and over substituted analogs whose increased lipophilicity and steric bulk reduce fragment screening compatibility.

Divergent Parallel Library Synthesis for Kinase Polypharmacology Profiling

The unsubstituted scaffold supports regioselective derivatization at four distinct positions (C3 diazo coupling, C5/C7 cyclocondensation, C6 functionalization), enabling systematic exploration of kinase polypharmacology space [1]. Researchers can access published SAR for JAK2, CDK2 (IC₅₀ 22–24 nM vs. dinaciclib 18 nM), CK2 (Kd 12 nM), and PIM kinases (IC₅₀ 0.158 μM PIM-1) from a common intermediate [2]. Pre-substituted analogs severely restrict accessible chemical space: a 5,7-dimethyl compound blocks two diversification sites, making it unsuitable for library-based approaches [3].

Physicochemical Property Baseline for CNS-Penetrant Kinase Inhibitor Design

With XLogP = 0 and TPSA = 56.2 Ų, the unsubstituted scaffold sits within the optimal CNS drug-like property space (XLogP < 3, TPSA < 90 Ų) and provides sufficient polarity headroom for introducing lipophilic substituents during optimization [1]. In contrast, the 7-trifluoromethyl analog (XLogP ~2.1) already approaches the upper lipophilicity limit, and the 5,7-dimethyl analog (XLogP ~1.2) provides less polarity buffer [2]. For CNS-targeted kinase programs (e.g., TRK inhibitors for pain or neurodegenerative indications), the unsubstituted building block is the preferred starting point to maintain CNS Multiparameter Optimization (MPO) scores above 4.

Reference Standard and Analytical Benchmarking for Quality Control of Substituted Pyrazolo[1,5-a]pyrimidine Derivatives

As the minimal, unsubstituted member of the series, pyrazolo[1,5-a]pyrimidin-2-amine serves as a critical reference standard for HPLC purity determination, NMR characterization, and mass spectrometry calibration of more complex derivatives [1]. Its fully assigned spectroscopic properties (InChI, SMILES, computed spectra) [2] enable unambiguous identification and quantification. Procurement at ≥95% purity (as specified by AKSci and Leyan) [3] ensures suitability as an analytical reference, with the rigid, planar structure providing sharp, well-resolved chromatographic peaks that are ideal for method development and validation.

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